molecular formula C11H15NO4 B3029631 2,5-Dimethoxy-L-phenylalanine CAS No. 730927-12-5

2,5-Dimethoxy-L-phenylalanine

Cat. No.: B3029631
CAS No.: 730927-12-5
M. Wt: 225.24 g/mol
InChI Key: CKBYDXAFHYVJPV-VIFPVBQESA-N
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Description

2,5-Dimethoxy-L-phenylalanine is a chemically modified amino acid of interest in various scientific research fields. It features a phenylalanine backbone with methoxy substitutions at the 2 and 5 positions of the aromatic ring, giving it a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol . Its calculated density is 1.2±0.1 g/cm³, and it has a boiling point of 383.3±42.0 °C at 760 mmHg . This compound is a key building block in organic and medicinal chemistry. It serves as a crucial precursor in the solid-phase synthesis of complex peptides, where its structure can be anchored to a polymer support via a traceless triazene linker, enabling the production of cyclic and modified peptides with high purity . Furthermore, its dimethoxyphenyl structure is chemically analogous to the core of many bioactive phenethylamines, making it a valuable intermediate for synthesizing and studying novel compounds, though such applications are strictly for forensic and analytical research purposes . Researchers also explore phenylalanine-derived molecules for developing targeted materials, such as L-phenylalanine-grafted polymers that selectively adhere to cancer cells, indicating potential applications in biomaterial science . This compound is provided for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-amino-3-(2,5-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBYDXAFHYVJPV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654415
Record name 2,5-Dimethoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730927-12-5
Record name 2,5-Dimethoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-L-phenylalanine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and mild reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives and amine compounds .

Scientific Research Applications

2,5-Dimethoxy-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-L-phenylalanine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,5-Cyclohexadienyl)-L-alanine (2,5-Dihydro-L-phenylalanine)

  • Structure : A dihydro derivative of L-phenylalanine with a partially saturated cyclohexadienyl ring replacing the aromatic benzene group .
  • Synthesis : Produced via Birch reduction of L-phenylalanine, yielding 43–48% after crystallization, but with impurities (92–95% purity, contaminated by 2% L-phenylalanine and 3–5% 3-(1-cyclohexenyl)-L-alanine) .
  • Function : Acts as a substrate analog in phenylalanine ammonia-lyase (PAL) studies, providing insights into enzymatic mechanisms .
Property 3,5-Dimethoxy-L-phenylalanine 2,5-Dihydro-L-phenylalanine
Substituents 3,5-methoxy groups 2,5-cyclohexadienyl ring
Molecular Weight 447.48 g/mol (N-Fmoc form) ~195 g/mol (unprotected)
Purity >95% 92–95%
Application Peptide synthesis Enzymatic reaction studies

2,5-Dichloro-L-phenylalanine Hydrochloride

  • Structure : Features chlorine substituents at the 2- and 5-positions of the phenyl ring.
  • Properties: Molecular formula C₉H₁₀Cl₃NO₂, molar mass 270.5 g/mol, and purity ≥95% .
  • Availability : Discontinued in commercial catalogs, highlighting challenges in sourcing halogenated analogs .

(E)-3-(4-Methoxyphenyl)-2-propenoic Acid

  • Structure : A cinnamic acid derivative with a single methoxy group at the 4-position .
  • Role : Found in natural products and studied for antioxidant and anti-inflammatory properties. The methoxy group enhances lipophilicity compared to hydroxylated analogs like caffeic acid .

N-Fmoc-3,5-Dimethoxy-L-phenylalanine

  • Protected Form : The Fmoc group (9-fluorenylmethoxycarbonyl) is critical for peptide synthesis, enabling selective deprotection under basic conditions.
  • Commercial Data : Priced at $710.50/g (1g scale), with bulk discounts available (e.g., $31,261.10/100g ) . Its high cost reflects specialized applications in research.

Key Structural and Functional Insights

Substituent Effects :

  • Methoxy groups (e.g., 3,5-dimethoxy) improve metabolic stability and membrane permeability compared to hydroxyl or halogen groups .
  • Dihydro derivatives (e.g., 2,5-dihydro-L-phenylalanine) reduce aromaticity, affecting enzymatic interaction and substrate specificity .
  • Halogenation (e.g., 2,5-dichloro) introduces steric and electronic challenges, limiting synthetic accessibility .

Synthetic Challenges :

  • Birch reduction for dihydro derivatives results in moderate yields and impurities .
  • Fmoc-protected methoxy derivatives require multi-step synthesis but achieve high purity (>95%) .

Biological Activity

2,5-Dimethoxy-L-phenylalanine (DMO-L-Phe) is a compound of interest due to its structural similarity to phenethylamine derivatives, which are known for their psychoactive properties and potential therapeutic applications. This article reviews the biological activity of DMO-L-Phe, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMO-L-Phe is a derivative of L-phenylalanine, characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring. This modification is hypothesized to influence its interaction with various neurotransmitter systems.

Research indicates that compounds similar to DMO-L-Phe act primarily as agonists at serotonin receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. These receptors are implicated in mood regulation, cognition, and perception. The agonistic activity at these receptors may contribute to the compound's psychoactive effects and potential antidepressant properties.

Neuropharmacological Effects

Studies have shown that DMO-L-Phe can elicit significant neuropharmacological responses, including:

  • Serotonin Release : DMO-L-Phe enhances serotonin release in the brain, which is associated with improved mood and cognitive function.
  • Head-Twitch Response : In animal models, DMO-L-Phe has been observed to induce head-twitch responses, a common indicator of 5-HT_2A receptor activation .

In Vitro Studies

In vitro studies have demonstrated that DMO-L-Phe exhibits:

  • Selective Agonism : It shows high selectivity for 5-HT_2A and 5-HT_2C receptors over other serotonin receptor subtypes .
  • Neuroplasticity Promotion : Increased expression of genes related to neuroplasticity in neuronal cultures suggests potential benefits in cognitive enhancement and recovery from neurodegenerative conditions .

Comparative Biological Activity

The following table summarizes the biological activity of DMO-L-Phe compared to other phenethylamine derivatives:

Compound5-HT_2A AgonismCognitive EffectsMood Enhancement
This compoundHighModerateSignificant
DextroamphetamineModerateHighSignificant
TryptamineLowModerateModerate

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 2,5-Dimethoxy-L-phenylalanine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer :

  • Birch Reduction : A common method involves Birch reduction of L-phenylalanine derivatives under anhydrous conditions (e.g., liquid ammonia, with a proton source like ethanol). This yields 2,5-dihydro intermediates, which are subsequently functionalized with methoxy groups. Critical parameters include temperature control (-78°C to prevent side reactions) and stoichiometric ratios of reducing agents (e.g., Li or Na) .
  • Formylation/Functionalization : Alternative routes may use formyl chloride or methoxylation agents (e.g., methyl iodide with Ag₂O) to introduce methoxy groups. Reactions typically require anhydrous solvents (e.g., dichloromethane) and alkali catalysts (e.g., triethylamine) to drive selectivity .
    • Data Reference : Birch reduction yields 43–48% with 92–95% purity, but contaminants like 3-(1-cyclohexenyl)-L-alanine (3–5%) necessitate post-synthesis purification .

Q. Which analytical techniques are most effective for characterizing this compound and detecting common impurities?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm methoxy group positions and stereochemistry. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm in CDCl₃ .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry identifies impurities (e.g., residual L-phenylalanine or cyclohexenyl byproducts). A C18 column with a water-acetonitrile gradient is recommended .
    • Data Reference : Impurity levels up to 5% require quantification via calibration curves using spiked standards .

Advanced Research Questions

Q. How do competing reaction pathways during Birch reduction impact the purity of this compound, and what strategies mitigate these side reactions?

  • Methodological Answer :

  • Side Reactions : Over-reduction can produce 3-(1-cyclohexenyl)-L-alanine, while incomplete methoxylation leaves residual dihydro intermediates.
  • Optimization Strategies :
  • Catalytic Proton Sources : Controlled addition of ethanol minimizes over-reduction by regulating electron availability.
  • Stepwise Functionalization : Introducing methoxy groups post-reduction (e.g., using methyl triflate) improves regioselectivity .
    • Data Reference : Post-crystallization purity reaches 92–95%, but recrystallization in ethanol/water mixtures reduces cyclohexenyl contaminants to <1% .

Q. What mechanistic insights explain the altered substrate behavior of this compound in phenylalanine ammonia-lyase (PAL) reactions compared to unmodified L-phenylalanine?

  • Methodological Answer :

  • Enzyme Kinetics : Methoxy groups at positions 2 and 5 sterically hinder PAL’s active site, reducing binding affinity. Competitive inhibition assays (e.g., varying substrate concentrations) quantify KiK_i values.
  • Isotopic Labeling : 13^{13}C-labeled analogs track deamination rates via LC-MS, revealing slower turnover due to reduced enzyme-substrate complementarity .
    • Data Reference : PAL activity assays show a 60–70% reduction in catalytic efficiency (kcat/Kmk_{cat}/K_m) for this compound versus L-phenylalanine .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported synthesis yields of this compound across studies?

  • Methodological Answer :

  • Source Analysis : Variability arises from differences in reducing agents (Li vs. Na), solvent purity, and post-synthetic workup (e.g., chromatography vs. crystallization).
  • Reproducibility Protocols : Standardizing reaction conditions (e.g., inert atmosphere, anhydrous solvents) and reporting detailed spectral data (e.g., NMR peak assignments) enhances cross-study comparability .

Experimental Design Considerations

Q. What controls are essential when studying the metabolic stability of this compound in cell-based assays?

  • Methodological Answer :

  • Negative Controls : Use unmodified L-phenylalanine to baseline deamination rates.
  • Stability Assays : Incubate the compound in cell lysates or serum, followed by LC-MS quantification at timed intervals. Include protease inhibitors to isolate chemical vs. enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dimethoxy-L-phenylalanine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.